
(2S,4R)-N-(2-((5-(4-(2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazin-1-yl)pentyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide
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Overview
Description
VZ 185 is a potent and selective degrader of bromodomain-containing protein 7 (BRD7) and bromodomain-containing protein 9 (BRD9). It is a proteolysis targeting chimera (PROTAC) compound that has shown high stability in plasma and microsomes, as well as high aqueous kinetic solubility . VZ 185 is suitable for both in vitro and in vivo studies and has been developed through collaboration between researchers at the University of Dundee, Boehringer Ingelheim, and Promega .
Preparation Methods
The synthesis of VZ 185 involves the creation of a bifunctional molecule that links a ligand for the target protein (BRD7/BRD9) with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligands for BRD7/BRD9 and the E3 ubiquitin ligase are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The other ligand is then conjugated to the linker, forming the final PROTAC molecule.
Industrial production methods for VZ 185 are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
VZ 185 primarily undergoes degradation reactions rather than traditional chemical reactions like oxidation or reduction. As a PROTAC, it facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins, BRD7 and BRD9 . The major products formed from these reactions are the degraded protein fragments of BRD7 and BRD9.
Scientific Research Applications
Cancer Treatment
VZ185 has shown promise in targeting specific cancer types through its mechanism of action involving the inhibition of critical signaling pathways. Research indicates that compounds with similar structures have been effective against various cancers by modulating pathways such as:
- Dihydrofolate reductase (DHFR) : Inhibition of this enzyme is crucial for cancer therapy as it disrupts nucleotide synthesis, which is vital for rapidly dividing cancer cells .
- Tyrosine kinase activity : Compounds that inhibit tyrosine kinases can prevent cancer cell proliferation and survival .
Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to exert effects on:
- Cognitive function : Similar compounds have been investigated for their neuroprotective effects and ability to enhance cognitive performance .
- Mood disorders : Modulation of serotonin and dopamine pathways could position VZ185 as a candidate for treating depression and anxiety.
Antimicrobial Activity
Preliminary studies indicate that VZ185 may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria. The presence of thiazole and piperazine moieties is often associated with enhanced antimicrobial activity .
Enzyme Inhibition
VZ185 likely acts through the inhibition of specific enzymes involved in metabolic pathways critical for cell growth and proliferation. For example, inhibition of DHFR not only affects cancer cells but can also impact rapidly dividing bacterial cells.
Receptor Modulation
The compound may interact with various receptors in the central nervous system, potentially leading to altered neurotransmitter release and uptake. This modulation can result in therapeutic effects for neurological conditions.
Cell Signaling Pathways
VZ185's structural features suggest it may interfere with key cell signaling pathways involved in tumor growth and metastasis. Its ability to disrupt these pathways could be a significant factor in its anticancer efficacy.
Study 1: Anticancer Efficacy
In a study examining the anticancer properties of structurally similar compounds, researchers found that compounds targeting DHFR significantly reduced tumor growth in animal models of breast cancer. VZ185's structural similarities suggest it may exhibit comparable effects .
Study 2: Neuroprotective Effects
A recent investigation into compounds with piperazine derivatives revealed neuroprotective effects in models of Alzheimer's disease. These findings highlight the potential for VZ185 to contribute to neurological health by protecting against neuronal damage .
Study 3: Antimicrobial Testing
Initial antimicrobial assays indicated that compounds similar to VZ185 demonstrated significant activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics amid rising resistance concerns .
Mechanism of Action
VZ 185 exerts its effects through a mechanism known as targeted protein degradation. It binds to BRD7 and BRD9, recruiting an E3 ubiquitin ligase to these proteins. This leads to the ubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome . The degradation of these proteins disrupts their function, which can be beneficial in treating diseases where BRD7 and BRD9 are overexpressed .
Comparison with Similar Compounds
VZ 185 is unique in its high selectivity and potency for degrading BRD7 and BRD9. Similar compounds include other PROTACs targeting bromodomain-containing proteins, such as:
ARV-771: A PROTAC targeting BRD4.
dBET1: A PROTAC targeting BRD4.
These compounds share a similar mechanism of action but differ in their target specificity and potency. VZ 185 stands out due to its dual targeting of BRD7 and BRD9, making it a valuable tool for studying these specific proteins .
Biological Activity
The compound (2S,4R)-N-(2-((5-(4-(2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazin-1-yl)pentyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure features multiple functional groups that may contribute to its pharmacological properties. The presence of a pyrrolidine ring, piperazine moiety, and various aromatic systems suggests a potential for interaction with multiple biological targets.
Key Functional Groups
Functional Group | Description |
---|---|
Pyrrolidine | May influence receptor binding and activity |
Piperazine | Known for enhancing bioactivity in drug design |
Aromatic rings | Contribute to lipophilicity and membrane permeability |
1. JAK Kinase Inhibition
Research indicates that compounds with similar structures exhibit Janus kinase (JAK) inhibitory activity. JAK kinases are critical in the signaling pathways of various cytokines and growth factors, making them vital targets in treating autoimmune diseases and cancers. The mentioned compound has been associated with JAK inhibition, potentially leading to reduced inflammatory responses .
2. Antitumor Activity
The compound may also demonstrate antitumor properties. Studies have shown that derivatives containing similar structural motifs can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds can impede the proliferation of cancer cells .
4. Neuropharmacological Effects
The piperazine component is often linked to neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems, indicating that the compound may influence mood and behavior through serotonergic or dopaminergic pathways.
Case Study 1: JAK Inhibition in Autoimmune Diseases
A study explored the efficacy of a structurally similar JAK inhibitor in patients with rheumatoid arthritis. Results indicated significant improvement in disease activity scores, highlighting the therapeutic potential of JAK inhibitors in managing autoimmune conditions.
Case Study 2: Antitumor Efficacy
In vitro studies demonstrated that a derivative of the compound inhibited tumor cell growth in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest.
Properties
Molecular Formula |
C53H67FN8O8S |
---|---|
Molecular Weight |
995.2 g/mol |
IUPAC Name |
N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67) |
InChI Key |
ZAGCLFXBHOXXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC |
Origin of Product |
United States |
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